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molecular formula C7H14OS B095737 3-(Butylthio)propionaldehyde CAS No. 19378-51-9

3-(Butylthio)propionaldehyde

Cat. No. B095737
M. Wt: 146.25 g/mol
InChI Key: QUTRYMHYEIGSRX-UHFFFAOYSA-N
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Patent
US04059569

Procedure details

A mixture of butylmercaptan (180 g) and piperidine (1 drop) was cooled to 0.5° C in a flask equipped with a stirrer, dropping funnel, thermometer pocket and vent pipe and acrolein (112 g) was added dropwise over a period of 2-3 hours at such a rate as to maintain the temperature at less than 15° C. After all the acrolein had been added, the mixture was stirred for a further 20-24 hours, and the resulting mixture was taken as product (100% yield).
Quantity
180 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
acrolein
Quantity
112 g
Type
reactant
Reaction Step Two
Name
acrolein
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([SH:5])[CH2:2][CH2:3][CH3:4].[CH:6]([CH:8]=[CH2:9])=[O:7]>N1CCCCC1>[CH2:1]([S:5][CH2:9][CH2:8][CH:6]=[O:7])[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
180 g
Type
reactant
Smiles
C(CCC)S
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
N1CCCCC1
Step Two
Name
acrolein
Quantity
112 g
Type
reactant
Smiles
C(=O)C=C
Step Three
Name
acrolein
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C=C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0.5 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for a further 20-24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature at less than 15° C

Outcomes

Product
Details
Reaction Time
22 (± 2) h
Name
Type
Smiles
C(CCC)SCCC=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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